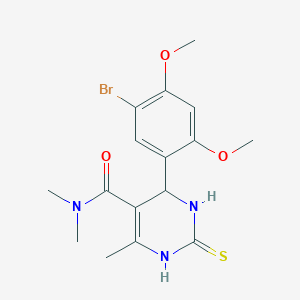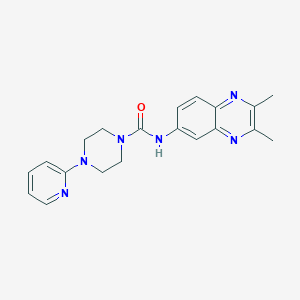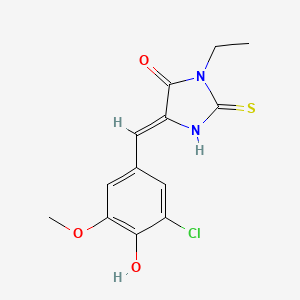![molecular formula C20H17ClN2O4S B4007743 4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B4007743.png)
4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related complex organic compounds often involves multi-step reactions, including condensation, alkylation, and cyclization processes. For instance, compounds with the thiazolidine moiety are typically synthesized through cyclocondensation reactions involving thioglycolic acid and aromatic aldehydes, leading to various benzylidene thiazolidine diones (Patel & Patel, 2010; Zidar et al., 2009).
Molecular Structure Analysis
The molecular structure of related compounds shows planarity in the thiazolidine moiety, which is crucial for their biological activity. For example, studies on benzylidene-thiazolidine derivatives reveal that their planar structures facilitate π–π stacking interactions, contributing to their stability and reactivity (Kosma et al., 2012).
Chemical Reactions and Properties
Chemical properties of compounds with benzylidene thiazolidine dione or related moieties include the ability to undergo various reactions such as hydrolysis, reduction, and nucleophilic addition. These reactions are often influenced by the presence of functional groups, which can undergo transformations leading to new compounds with different activities (Sohda et al., 1982).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure of these compounds are determined by their molecular geometry and intermolecular forces. The arrangement of molecules in the crystal lattice can be influenced by hydrogen bonding and π–π interactions, as observed in the crystal structure of related compounds (Kosma et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are significantly influenced by the electronic structure and presence of functional groups. For example, the thiazolidine ring's acidic nature and the electron-withdrawing effects of substituents like chloro groups can impact the compounds' chemical behavior and biological activity (Baul et al., 2009).
Aplicaciones Científicas De Investigación
Bioavailability and Metabolism
Studies on the bioavailability and metabolism of phenolic compounds, such as parabens and benzoic acid derivatives, highlight their widespread presence in consumer products and the environment. Research indicates that these compounds undergo metabolic processing in humans, leading to the formation of various metabolites detectable in biological samples (Russell et al., 2009; Graefe & Veit, 1999). These processes are crucial for understanding the detoxification pathways and potential bioactive roles of similar compounds in preventing chronic diseases.
Environmental Exposure and Human Health
Investigations into human exposure to environmental phenols, including parabens and chlorophenols, reveal ubiquitous exposure through consumer products and industrial applications. Such studies assess the implications of exposure on human health, examining associations with oxidative stress, inflammation, and the potential for endocrine disruption (Watkins et al., 2015; Li et al., 2018). Understanding the environmental presence and human health impacts of related compounds can inform safety assessments and regulatory considerations.
Analytical Detection and Monitoring
Advancements in analytical techniques have facilitated the detection and quantification of phenolic compounds in environmental and biological matrices. Research demonstrates the identification of novel metabolites and the assessment of exposure through sensitive and specific analytical methods (Feliciano et al., 2016; Hovander et al., 2002). These methodologies are essential for monitoring exposure levels, elucidating metabolic pathways, and assessing the environmental distribution of chemically related compounds.
Considerations for Future Research
While direct information on the specified compound is not available, the outlined research areas underscore the importance of understanding the bioavailability, metabolism, environmental presence, and potential health impacts of chemically related compounds. Future research could explore the specific applications, toxicological profiles, and environmental behaviors of 4-({2-chloro-4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid, leveraging insights from the broader field of phenolic compound research.
For detailed studies and further reading, the following references provide insight into related research areas:
- Bioavailability of phenolic acids from Scottish strawberries (Russell et al., 2009)
- Metabolism and urinary excretion of flavonoids and hydroxycinnamic acids (Graefe & Veit, 1999)
- Associations between urinary phenol and paraben concentrations and markers of oxidative stress and inflammation (Watkins et al., 2015)
- Urinary concentrations of environmental phenols and their association with type 2 diabetes (Li et al., 2018)
- Identification and quantification of novel cranberry-derived plasma and urinary (poly)phenols (Feliciano et al., 2016)
- Identification of hydroxylated PCB metabolites and other phenolic halogenated pollutants in human blood plasma (Hovander et al., 2002)
Propiedades
IUPAC Name |
4-[[2-chloro-4-[(Z)-(1-ethyl-5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4S/c1-2-23-18(24)16(22-20(23)28)10-13-5-8-17(15(21)9-13)27-11-12-3-6-14(7-4-12)19(25)26/h3-10H,2,11H2,1H3,(H,22,28)(H,25,26)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJTZWTWZNWPJI-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)Cl)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)C(=O)O)Cl)/NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-[(3-methyl-1H-indol-2-yl)methyl]ethanamine](/img/structure/B4007660.png)
![N-{2-[4-(3,4-dichlorobenzyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4007674.png)

![5-[4-(9,10-dioxo-9,10-dihydro-2-anthracenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4007691.png)
![5-chloro-3-hydroxy-3-[2-(4-isopropylphenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4007693.png)
![1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007701.png)

![1-(3,5-dichlorophenyl)-5-({[4-(4-morpholinyl)phenyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4007723.png)

![N-(2,4-dichlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4007732.png)
![4-bromo-2-[3-oxo-1-phenyl-3-(1-piperidinyl)propyl]phenol](/img/structure/B4007740.png)
![ethyl 4-{[(2,3-di-2-pyridinyl-6-quinoxalinyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B4007751.png)

![ethyl 1-{N-(4-methylbenzyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxylate](/img/structure/B4007761.png)